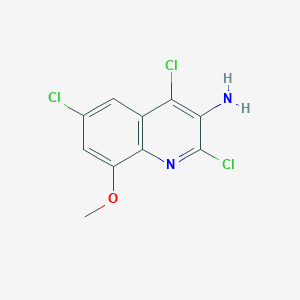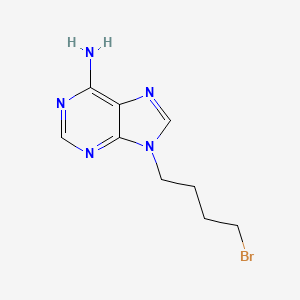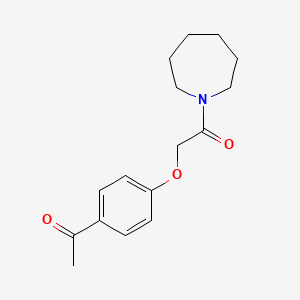
Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone is an organic compound that features a phenoxy group substituted with an acetyl group and an azepane ring attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone typically involves the following steps:
Formation of the phenoxy group: This can be achieved by reacting phenol with acetyl chloride in the presence of a base such as pyridine to form 4-acetylphenol.
Attachment of the azepane ring: The 4-acetylphenol is then reacted with 1-azepanamine under suitable conditions to form the desired product. This step may involve the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxyphenoxy)-1-(azepan-1-yl)ethanone.
Reduction: Formation of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the azepane ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-acetylphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
2-(4-acetylphenoxy)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone is unique due to the presence of the azepane ring, which can impart different physicochemical properties and biological activities compared to its analogs with different ring structures.
特性
CAS番号 |
29936-71-8 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
InChIキー |
DMQAICWZFPRRFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


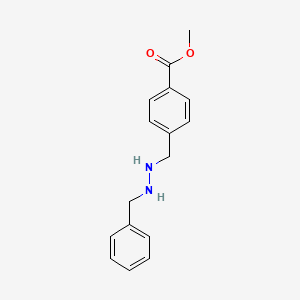
![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)
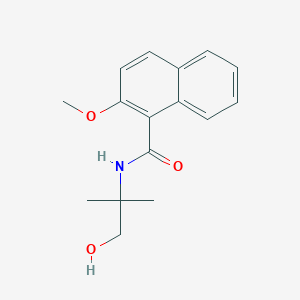
![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)

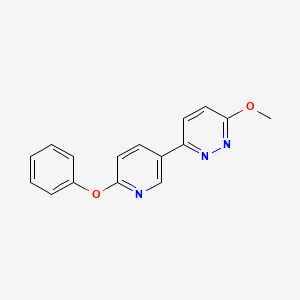
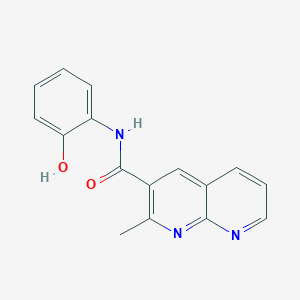
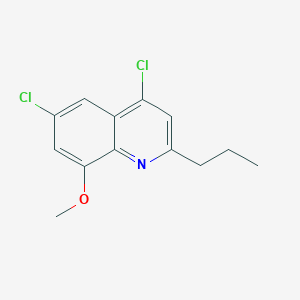
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

